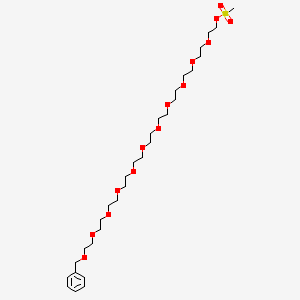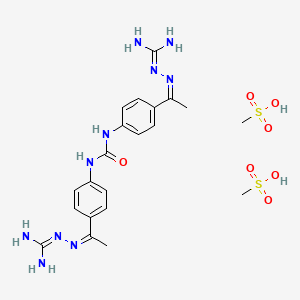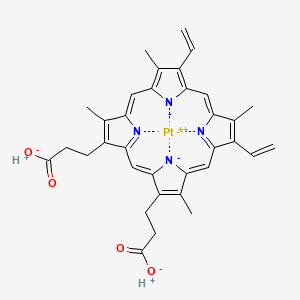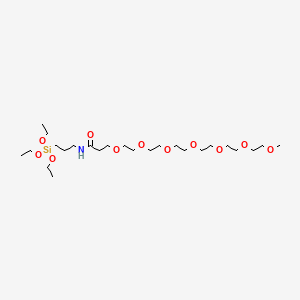
CCR4 antagonist 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CCR4 antagonist 3 is a small molecule inhibitor that targets the CC chemokine receptor 4 (CCR4). This receptor is primarily expressed on regulatory T cells and certain cancer cells. By inhibiting CCR4, this compound can modulate immune responses, making it a promising candidate for cancer immunotherapy and other immune-related conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CCR4 antagonist 3 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
CCR4 antagonist 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
CCR4 antagonist 3 has a wide range of scientific research applications, including:
Cancer Immunotherapy: By inhibiting CCR4, this compound can reduce the recruitment of regulatory T cells to the tumor microenvironment, enhancing anti-tumor immune responses
Autoimmune Diseases: This compound can modulate immune responses, making it a potential treatment for autoimmune conditions like multiple sclerosis and rheumatoid arthritis.
Allergic Conditions: The compound can also be used to treat allergic conditions by inhibiting the migration of immune cells involved in allergic responses.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting CCR4.
作用機序
CCR4 antagonist 3 exerts its effects by binding to the CCR4 receptor, thereby blocking the interaction between the receptor and its ligands, such as CCL17 and CCL22. This inhibition prevents the migration of regulatory T cells to sites of inflammation or tumors, thereby enhancing immune responses. The molecular pathways involved include the inhibition of G-protein coupled receptor signaling and downstream effects on immune cell migration and activation .
類似化合物との比較
Similar Compounds
RS-1748: Another CCR4 antagonist that effectively blocks the binding of CCL17 and CCL22 to CCR4.
RS-1154: Similar in structure and function to CCR4 antagonist 3, with comparable efficacy in inhibiting CCR4-mediated responses.
RS-1269: Another compound in the same class, used in preclinical studies for its anti-inflammatory and anti-tumor properties
Uniqueness
This compound stands out due to its high selectivity and potency in inhibiting CCR4. It has been optimized for desirable pharmacokinetic properties, making it a strong candidate for further development in clinical settings .
特性
分子式 |
C24H27Cl2N7O |
|---|---|
分子量 |
500.4 g/mol |
IUPAC名 |
1-[(1R)-1-(2,4-dichlorophenyl)ethyl]-6-[3-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]azetidin-1-yl]pyrazolo[3,4-b]pyrazine-3-carbonitrile |
InChI |
InChI=1S/C24H27Cl2N7O/c1-15(19-5-4-18(25)9-20(19)26)33-24-23(21(10-27)30-33)28-11-22(29-24)32-13-17(14-32)16-3-2-6-31(12-16)7-8-34/h4-5,9,11,15-17,34H,2-3,6-8,12-14H2,1H3/t15-,16+/m1/s1 |
InChIキー |
PNCGVFJZWKHMCL-CVEARBPZSA-N |
異性体SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)Cl)N2C3=NC(=CN=C3C(=N2)C#N)N4CC(C4)[C@H]5CCCN(C5)CCO |
正規SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)N2C3=NC(=CN=C3C(=N2)C#N)N4CC(C4)C5CCCN(C5)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[[1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]anilino]-2-methyl-1-oxopropan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B11930966.png)


![3-[[3,4-dioxo-2-[1-(4-propan-2-ylfuran-2-yl)propylamino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide](/img/structure/B11930979.png)
![5-Amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid](/img/structure/B11930980.png)




![6-[(S)-hydroxy(phenyl)methyl]-2-N-methyl-4-N-[(1S,2S)-2-methylcyclopropyl]pyridine-2,4-dicarboxamide](/img/structure/B11931004.png)


